molecular formula C19H24F3N3O6 B15003475 methyl 2-(diethylamino)-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)-4H-1,3,5-oxadiazine-4-carboxylate

methyl 2-(diethylamino)-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)-4H-1,3,5-oxadiazine-4-carboxylate

Cat. No.: B15003475
M. Wt: 447.4 g/mol
InChI Key: SZTBWNDSGDMDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(diethylamino)-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)-4H-1,3,5-oxadiazine-4-carboxylate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of methyl 2-(diethylamino)-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)-4H-1,3,5-oxadiazine-4-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings. Industrial production methods may involve large-scale batch reactions with optimized yields and purity.

Chemical Reactions Analysis

Methyl 2-(diethylamino)-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)-4H-1,3,5-oxadiazine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acid or base catalysts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(diethylamino)-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)-4H-1,3,5-oxadiazine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(diethylamino)-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)-4H-1,3,5-oxadiazine-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-(diethylamino)-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)-4H-1,3,5-oxadiazine-4-carboxylate can be compared with other similar compounds, such as:

    Methyl 2-(diethylamino)-4-(trifluoromethyl)-6-phenyl-4H-1,3,5-oxadiazine-4-carboxylate: This compound lacks the trimethoxyphenyl group, which may result in different chemical and biological properties.

    Methyl 2-(diethylamino)-4-(trifluoromethyl)-6-(3,4-dimethoxyphenyl)-4H-1,3,5-oxadiazine-4-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H24F3N3O6

Molecular Weight

447.4 g/mol

IUPAC Name

methyl 2-(diethylamino)-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)-1,3,5-oxadiazine-4-carboxylate

InChI

InChI=1S/C19H24F3N3O6/c1-7-25(8-2)17-24-18(16(26)30-6,19(20,21)22)23-15(31-17)11-9-12(27-3)14(29-5)13(10-11)28-4/h9-10H,7-8H2,1-6H3

InChI Key

SZTBWNDSGDMDQS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)(C(=O)OC)C(F)(F)F

Origin of Product

United States

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